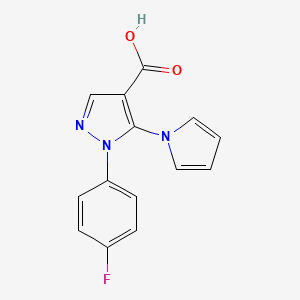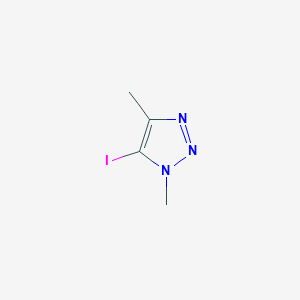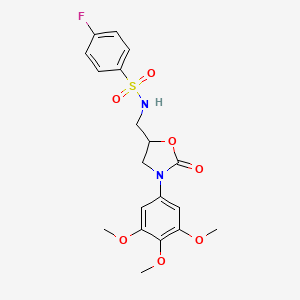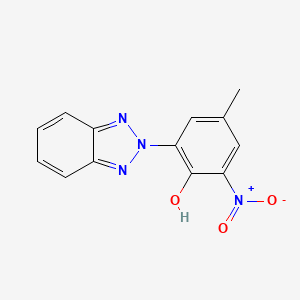![molecular formula C12H23NO4 B2980801 2,3,3-Trimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 2354261-70-2](/img/structure/B2980801.png)
2,3,3-Trimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Organic Chemistry
Studies have detailed the synthesis of related compounds, highlighting their potential in organic chemistry. For example, Sieving (1987) described the synthesis of methyl 3-oxo-4,4-dimethylpentanoate-1,3-14C, showcasing a method that could be relevant for synthesizing 2,3,3-Trimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid derivatives for research purposes (Sieving, 1987). Furthermore, Ansell and Mosbach (1997) worked on molecularly imprinted polymers, using related compounds for creating selective binding sites, indicating the versatility of these structures in synthetic applications (Ansell & Mosbach, 1997).
Materials Science and Engineering
In materials science, Kumar et al. (2015) demonstrated the use of related compounds in biocatalytic transesterification reactions, which could inform the development of new materials or chemical processes involving this compound (Kumar et al., 2015).
Biochemistry and Biotechnology
From a biochemical perspective, the synthesis and evaluation of fluorocarbon/hydrocarbon double-chain phosphocholines, as explored by Clary, Santaella, and Vierling (1995), could provide insights into the interaction of similar compounds with biological membranes (Clary, Santaella, & Vierling, 1995). This research might suggest potential biomedical applications or bioengineering uses for this compound derivatives.
作用機序
Safety and Hazards
The safety and hazards of a chemical compound refer to its potential risks and precautions needed while handling it. For “2,3,3-Trimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid”, the safety information includes GHS07 pictograms, and the hazard statements H302, H315, H319, H335. Precautionary statement P261 is also provided .
特性
IUPAC Name |
2,3,3-trimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-10(2,3)12(7,8(14)15)13-9(16)17-11(4,5)6/h1-7H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNOWXWFDKWZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2980721.png)
![N-(2,6-difluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2980722.png)






![dimethyl 2-(2,3-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2980736.png)


![(2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2980740.png)
![N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2980741.png)
